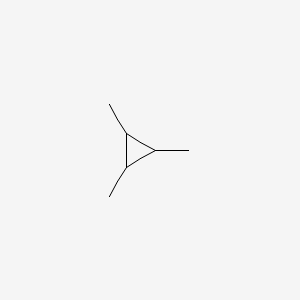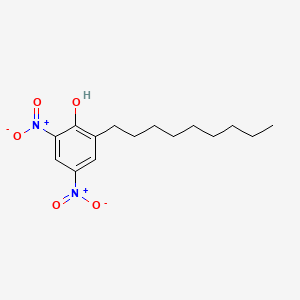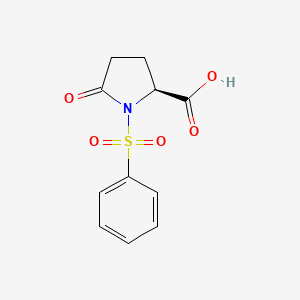
Hydrazinecarboxamide, 2-(1-methylnonylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(1-methylnonylidene)- is an organic compound with the molecular formula C10H21N3O. It belongs to the class of hydrazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methylnonylidene)- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylnonylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as oxides and hydroxides.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(1-methylnonylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various hydrazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylnonylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be compared with other similar compounds such as:
Hydrazinecarboxamide, 2-(1-methylethylidene)-: This compound has a similar structure but with a shorter alkyl chain. It exhibits similar chemical reactivity but may have different biological activities.
Hydrazinecarboxamide, 2-(1-methylheptylidene)-: This compound has a slightly shorter alkyl chain and may have different physical properties and reactivity.
Hydrazinecarboxamide, 2-(1-methylhexylidene)-: This compound has an even shorter alkyl chain and may exhibit different solubility and stability.
The uniqueness of Hydrazinecarboxamide, 2-(1-methylnonylidene)- lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
3622-72-8 |
|---|---|
Fórmula molecular |
C11H23N3O |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
[(E)-decan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H23N3O/c1-3-4-5-6-7-8-9-10(2)13-14-11(12)15/h3-9H2,1-2H3,(H3,12,14,15)/b13-10+ |
Clave InChI |
WUSLXBBONUZGFT-JLHYYAGUSA-N |
SMILES isomérico |
CCCCCCCC/C(=N/NC(=O)N)/C |
SMILES canónico |
CCCCCCCCC(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)











